molecular formula C6H11N3 B2454453 4-Methylpiperazine-2-carbonitrile CAS No. 1334146-60-9

4-Methylpiperazine-2-carbonitrile

Cat. No.: B2454453
CAS No.: 1334146-60-9
M. Wt: 125.175
InChI Key: CWQHAFKSCIBIDU-UHFFFAOYSA-N
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Description

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

Piperazine derivatives, including 4-Methylpiperazine-2-carbonitrile, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future research directions include the development of new synthetic compounds to combat the rising menace of drug resistance .

Mechanism of Action

Target of Action

It has been found to interact with candidapepsin-2 in yeast and cathepsin l2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their modulation can have significant effects on cellular processes.

Mode of Action

The compound likely interacts with its targets through non-covalent interactions, leading to changes in the enzymatic activity of the targets

Chemical Reactions Analysis

4-Methylpiperazine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Methylpiperazine-2-carbonitrile can be compared with other similar compounds, such as:

    Piperazine: The parent compound, which has a wide range of biological and pharmaceutical activities.

    N-Methylpiperazine: A derivative of piperazine with similar chemical properties.

    2-Methylpiperazine: Another derivative with similar chemical properties.

The uniqueness of this compound lies in its specific structure and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methylpiperazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQHAFKSCIBIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-60-9
Record name 4-methylpiperazine-2-carbonitrile
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